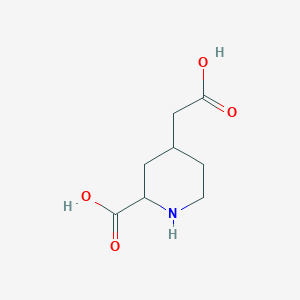

4-(Carboxymethyl)piperidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-(carboxymethyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO4/c10-7(11)4-5-1-2-9-6(3-5)8(12)13/h5-6,9H,1-4H2,(H,10,11)(H,12,13) |

InChI Key |

PUJYQOQMJPDXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview:

- Starting Material: 4-picoline (4-methylpyridine)

- Oxidation Agent: Hydrogen peroxide (H₂O₂) in the presence of phospho-molybdic acid as a catalyst

- Reaction Conditions: Elevated temperatures (70-80°C), reaction times of 4-8 hours, pH adjusted to alkalinity post-reaction

- Outcome: Formation of 4-picoline-2-carboxylic acid, ethyl ester oxynitride (intermediate)

Key Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Oxidation | 4-picoline + phospho-molybdic acid + H₂O₂ | 92% | Complete oxidation confirmed via TLC |

| Recrystallization | Petrol ether/ethyl acetate | - | Purification of intermediate |

This method is detailed in patent CN102887854B, emphasizing the oxidation of methyl groups on pyridine rings to carboxylic acids using environmentally friendly oxidants, with high yields and purity.

Reduction of Oxynitride Intermediates to Piperidine Derivatives

Following oxidation, the key step involves reducing the nitrile or oxynitride intermediates to the corresponding piperidine derivatives.

Method Overview:

- Reagents: Palladium on carbon (Pd/C) as catalyst, anhydrous formic acid as hydrogen donor

- Reaction Conditions: Mild temperatures (30-50°C), normal pressure, reaction times of 10-20 hours

- Outcome: Formation of 4-(Carboxymethyl)piperidine-2-carboxylic acid

Data & Observations:

| Parameter | Details | Yield | References |

|---|---|---|---|

| Catalyst | 10-15% Pd/C | - | Patent CN102887854B |

| Solvent | Methanol | - | Patent CN102887854B |

| Temperature | 30-50°C | 78-79% | Patent CN102887854B |

The reduction process effectively converts nitrile groups to amines, with subsequent hydrolysis leading to carboxylic acid functionalities.

Alternative Synthetic Pathways

Additional approaches include:

Hydrogenation of 4-picoline-2-carboxylic acid derivatives: Using palladium catalysts in alcohol solvents, as described in patent CN102174011A, where hydrogenation of pyridine derivatives yields piperidine carboxylic acids.

Direct functionalization of piperidine rings: Starting from commercially available piperidine derivatives, introducing carboxymethyl groups via halogenated intermediates followed by nucleophilic substitution, although this route is less common due to regioselectivity challenges.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Oxidation-Reduction Route | 4-picoline | H₂O₂, phospho-molybdic acid, Pd/C, formic acid | 70-80°C, 4-8 hrs | ~79% | Environmentally friendly, high yield |

| Direct Hydrogenation | 4-picoline derivatives | Pd catalyst, H₂ | 30-50°C, 10-20 hrs | 78-92% | Efficient, scalable |

| Nitrile Hydrolysis | Nitrile intermediates | Acid or base hydrolysis | Mild to moderate conditions | Variable | Less common due to side reactions |

Data Table: Summary of Key Parameters

Research Findings and Considerations

- The oxidation of 4-methylpicoline to 4-picoline-2-carboxylic acid is a critical step, with hydrogen peroxide-based oxidation offering high yields and environmentally benign conditions.

- Reduction using Pd/C and formic acid is preferred for its mildness and selectivity, minimizing side reactions.

- The overall process is scalable, with yields exceeding 78%, making it suitable for industrial synthesis.

- Alternative routes involve hydrogenation of pyridine derivatives or nitrile hydrolysis, but these are less favored due to regioselectivity issues or harsher conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(Carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers of Piperidinecarboxylic Acids

The position of the carboxylic acid group on the piperidine ring significantly impacts biological activity:

Key Insight: The C2-carboxylic acid in the target compound may mimic natural amino acids (e.g., glutamate), while the C4-carboxymethyl group could act as a bioisostere for phosphonic or tetrazole moieties in NMDA antagonists .

Substituent Variations and Pharmacological Effects

Modifications at the C4 position alter receptor selectivity and potency:

Key Insight : The carboxymethyl group in the target compound may offer a balance between potency and metabolic stability compared to phosphonic acid derivatives, which exhibit longer duration of action but lower oral bioavailability .

Physicochemical and Functional Properties

Hydrogen Bonding and Solubility

- Spectroscopic studies on (S)-piperidine-2-carboxylic acid reveal strong intramolecular hydrogen bonding between the C2-carboxylic acid and piperidine nitrogen, stabilizing the chair conformation .

- The C4-carboxymethyl group likely increases aqueous solubility compared to lipophilic substituents (e.g., cyclopropylmethyl or benzyl).

Metabolic Stability

- Piperidine-2-carboxylic acid derivatives with bulky C4 substituents (e.g., tetrazolylalkyl) show short in vivo durations of action due to rapid renal clearance, making them suitable for acute therapies like stroke .

- In contrast, phosphonomethyl derivatives exhibit prolonged activity but require parenteral administration .

Biological Activity

4-(Carboxymethyl)piperidine-2-carboxylic acid, also known as CMPCA , is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CMPCA is characterized by a piperidine ring with two carboxyl groups and a carboxymethyl substituent. Its molecular formula is , with a molecular weight of 187.19 g/mol. The compound's structure contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO4 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 4-(Carboxymethyl)piperidine-2-carboxylic acid |

| InChI Key | PUJYQOQMJPDXSY-UHFFFAOYSA-N |

Biological Activities

Research indicates that CMPCA exhibits a range of biological activities, including:

- Enzyme Inhibition : CMPCA has been investigated for its potential as an inhibitor of various enzymes. Studies have shown that it can inhibit enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

- Anticancer Properties : Preliminary studies suggest that CMPCA may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death .

- Neuroprotective Effects : CMPCA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially providing a therapeutic avenue for conditions like Alzheimer's disease.

The mechanism through which CMPCA exerts its biological effects involves several pathways:

- Interaction with Receptors : CMPCA may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

- Inhibition of Enzymatic Activity : The compound's structure allows it to bind to the active sites of certain enzymes, preventing substrate binding and subsequent reactions. This inhibition can alter metabolic processes significantly.

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, CMPCA was found to significantly reduce cell viability at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

- Neuroprotection : Research on neuronal cell cultures demonstrated that CMPCA treatment reduced markers of oxidative stress and inflammation. Cells treated with CMPCA showed improved survival rates when exposed to neurotoxic agents compared to untreated controls, highlighting its protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

CMPCA shares structural similarities with other piperidine derivatives, which also exhibit biological activity. A comparison with related compounds reveals unique aspects of CMPCA's action:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| Piperidine-2-carboxylic acid | Moderate enzyme inhibition | Lacks carboxymethyl group |

| Pipecolic acid | Neuroactivity but lower potency | Single carboxylic acid group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.